molecular formula C16H16BrNO3S2 B2359973 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 15164-07-5

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2359973
CAS No.: 15164-07-5
M. Wt: 414.33
InChI Key: CIBSWEFLBZENHX-RAXLEYEMSA-N
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Description

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is an organosulfur compound, known for its distinct structure featuring a thiazolidinone core. It has garnered attention in scientific circles due to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid typically involves condensation reactions. One common route includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate then undergoes cyclization with hexanoic acid anhydride, catalyzed by an acid, to form the target compound.

Industrial Production Methods: In industrial settings, large-scale synthesis may utilize automated systems to optimize reaction conditions, including temperature control and efficient mixing. The use of batch reactors ensures a uniform product and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation to form sulfoxide or sulfone derivatives.

  • Reduction: It can be reduced under mild conditions to form thiazolidine derivatives.

  • Substitution: Halogenated thiazolidinones like this can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

  • Reduction: Sodium borohydride or lithium aluminum hydride.

  • Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

  • Sulfoxide derivatives (from oxidation)

  • Thiazolidine derivatives (from reduction)

  • Substituted thiazolidinones (from nucleophilic substitution)

Scientific Research Applications

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid has been studied for various applications:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.

  • Biology: Demonstrates potential antimicrobial and antifungal activities.

  • Medicine: Investigated for its anti-inflammatory and anticancer properties.

  • Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

Comparison with Other Compounds:

  • 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: Has a similar structure but different halogen, impacting its reactivity and biological activity.

  • 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid: The presence of a fluorine atom alters its pharmacokinetic properties.

Uniqueness: The bromine atom in 6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid provides unique reactivity and biological interactions compared to its chloro- and fluoro- analogues, making it particularly potent in certain biological contexts.

Comparison with Similar Compounds

  • 6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

  • 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

  • 6-[(5Z)-5-[(4-iodophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

There you go! A deep dive into this fascinating compound. Feeling more informed?

Properties

IUPAC Name

6-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBSWEFLBZENHX-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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